Chemical properties of Aspartic acid, N,N-dimethyl- for organic synthesis
Chemical properties of Aspartic acid, N,N-dimethyl- for organic synthesis
An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of N,N-Dimethylaspartic Acid
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of N,N-dimethylaspartic acid (DM-Asp), a chiral, non-proteinogenic amino acid derivative. We will move beyond a simple recitation of facts to provide a foundational understanding of its synthesis, reactivity, and, most critically, its application as a versatile tool in modern organic synthesis. This document is intended for researchers, chemists, and drug development professionals who seek to leverage unique molecular scaffolds to achieve stereochemical control and build molecular complexity.
Introduction: Unveiling the Potential of a Multifunctional Chiral Building Block
N,N-Dimethylaspartic acid is a fascinating molecule characterized by a unique convergence of functional groups on a chiral scaffold. At its core, it possesses a stereogenic center inherited from its parent amino acid, aspartic acid. This is complemented by a tertiary amine, which can serve as a ligand or internal base, and two carboxylic acid moieties that offer multiple points for derivatization or coordination. This trifecta of features—chirality, ligation capability, and tunable carboxyl groups—makes DM-Asp a compelling, albeit underutilized, reagent in the field of asymmetric synthesis.
Unlike more common chiral auxiliaries or ligands, DM-Asp offers a compact, tridentate N,O,O-coordination sphere, which can create a well-defined and rigid chiral environment around a metal center. This guide will dissect these properties, providing both the theoretical underpinnings and practical protocols for its use.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent begins with its fundamental properties and spectroscopic signatures.
Core Properties of N,N-Dimethyl-L-aspartic Acid
The following table summarizes the key computed and experimental properties of the L-enantiomer of N,N-dimethylaspartic acid.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(dimethylamino)butanedioic acid | [1] |
| Molecular Formula | C₆H₁₁NO₄ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 1115-22-6 | [1] |
| Topological Polar Surface Area | 77.8 Ų | [1] |
| XLogP3 | -2.9 | [1] |
| Appearance | White to off-white crystalline powder (predicted) | [2] |
Spectroscopic Characterization: The Signature of DM-Asp
Predicting the spectroscopic output is a critical step in verifying the successful synthesis or purity of a compound.[3]
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¹H NMR: The proton NMR spectrum is expected to be distinctive. A key feature would be a singlet integrating to 6H for the two equivalent N-methyl groups. The methine proton (α-proton) would appear as a doublet of doublets, coupled to the two diastereotopic protons of the adjacent methylene (CH₂) group. These methylene protons themselves would appear as a complex multiplet, likely two separate doublets of doublets, due to both geminal and vicinal coupling. The two carboxylic acid protons would appear as broad singlets at the downfield end of the spectrum (typically >10 ppm), though their visibility can be solvent-dependent.[4][5]
-
¹³C NMR: The carbon spectrum would show distinct signals for the N-methyl carbons, the methylene carbon, the chiral methine carbon, and the two non-equivalent carboxyl carbons (α and β).[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad O-H stretch from the carboxylic acid groups, typically in the 2500-3300 cm⁻¹ region, which would overlap with the C-H stretching vibrations. A sharp and strong C=O stretch would be prominent around 1700-1750 cm⁻¹.[7][8]
-
Mass Spectrometry: The molecular ion peak [M]+• would be observed at m/z = 161. Common fragmentation patterns would include the loss of a carboxyl group (-45 Da) and cleavage of the Cα-Cβ bond.
Synthesis of N,N-Dimethylaspartic Acid
While not as commonly available as its parent amino acid, DM-Asp can be synthesized through robust and scalable methods. The key challenge is to achieve exhaustive methylation of the amino group without esterifying the carboxylic acids.
Recommended Synthetic Pathway: Eschweiler-Clarke Reductive Amination
The Eschweiler-Clarke reaction is the premier method for this transformation. Its primary advantage is the use of inexpensive and safe reagents (formic acid and formaldehyde) and the avoidance of toxic, aggressive methylating agents like methyl iodide or dimethyl sulfate.[9] The reaction proceeds by forming an iminium ion, which is then reduced in situ by formic acid. The process repeats to yield the tertiary amine.
Caption: Diagram 1: Synthesis via Eschweiler-Clarke Reaction.
Experimental Protocol: Large-Scale Synthesis of N,N-Dimethyl-L-aspartic Acid
Causality: This protocol is designed for high yield and purity, leveraging the Eschweiler-Clarke reaction's chemoselectivity for amine methylation. Using an excess of formaldehyde and formic acid drives the reaction to completion, ensuring the formation of the tertiary amine. The workup is designed to remove excess reagents and isolate the zwitterionic product.
-
Reaction Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-aspartic acid (133.1 g, 1.0 mol).
-
Reagent Addition: Add formic acid (90%, 255 mL, 6.0 mol) followed by aqueous formaldehyde (37 wt. %, 243 mL, 3.0 mol). The addition of formaldehyde should be done cautiously as the initial reaction can be exothermic.
-
Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by TLC or ¹H NMR of an aliquot (observing the disappearance of the N-H protons and the appearance of the N(CH₃)₂ singlet).
-
Workup: Cool the reaction mixture to room temperature. Remove the excess formic acid and formaldehyde under reduced pressure using a rotary evaporator. This step is crucial and may require heating to 50-60 °C to remove all volatiles.
-
Isolation: The resulting viscous oil is redissolved in a minimal amount of hot deionized water (approx. 200 mL). Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2-4 hours to induce crystallization.
-
Purification: Collect the white crystalline solid by vacuum filtration and wash with a small amount of ice-cold ethanol to remove any residual impurities. Dry the product under vacuum to yield N,N-dimethyl-L-aspartic acid. Typical yields are in the range of 70-85%.
Reactivity and Applications in Asymmetric Synthesis
The synthetic utility of DM-Asp stems directly from its unique combination of functional groups. Its application can be broadly categorized into its use as a chiral ligand for transition metal catalysis and as a chiral auxiliary.
Caption: Diagram 2: Reactivity Map of DM-Asp.
DM-Asp as a Chiral Ligand in Asymmetric Catalysis
The true power of DM-Asp is realized when it is used as a chiral ligand. The tertiary amine and two carboxylate groups can act as a tridentate "pincer" ligand, coordinating to a metal center.[10] This creates a rigid, C₂-asymmetric-like environment that can effectively control the stereochemical outcome of a catalytic reaction.[11]
Causality: The pre-organization of the substrate by the chiral metal-DM-Asp complex is the source of enantioselectivity. The ligand's stereocenter dictates how the substrate orients itself within the catalytic pocket, exposing one prochiral face preferentially to the reacting partner. The dimethylamino group adds steric bulk, further defining the chiral pocket.
Protocol: In Situ Preparation of a [Cu(II)-DM-Asp] Catalyst for Asymmetric Diels-Alder Reaction
This protocol describes the use of DM-Asp as a ligand in a copper-catalyzed asymmetric Diels-Alder reaction between an N-acryloyloxazolidinone and cyclopentadiene.
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (36.2 mg, 0.1 mmol). Add anhydrous dichloromethane (DCM, 5 mL). To this suspension, add N,N-dimethyl-L-aspartic acid (17.7 mg, 0.11 mmol). Stir the mixture at room temperature for 1 hour. A color change to light blue indicates the formation of the chiral complex. Rationale: Using a slight excess of the ligand ensures full coordination to the metal center. Triflate is a weakly coordinating counter-ion, leaving open sites for substrate binding.
-
Reaction Initiation: Cool the catalyst solution to -78 °C (dry ice/acetone bath). Add the N-enoyl-oxazolidinone substrate (1.0 mmol). Stir for 15 minutes.
-
Diene Addition: Add freshly distilled cyclopentadiene (2.5 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 24 hours. Monitor the consumption of the starting material by TLC.
-
Quenching and Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric and enantiomeric excess of the product using chiral HPLC.
Caption: Diagram 3: Proposed Catalytic Cycle.
DM-Asp as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[12] DM-Asp can be used for this purpose, where one of its carboxyl groups forms an amide bond with a substrate, and the reaction is directed by the chiral center and the bulky dimethylamino group before the auxiliary is cleaved and recovered.[13]
Caption: Diagram 4: Chiral Auxiliary Workflow.
Relevance in Medicinal Chemistry and Drug Development
The N,N-dimethylamino moiety is a common pharmacophore found in numerous FDA-approved drugs, often enhancing solubility, improving membrane permeability, or participating in key binding interactions.[14] The DM-Asp scaffold provides a chiral, rigid framework to present this and other functional groups in a well-defined three-dimensional space. This makes it a valuable building block for constructing novel therapeutic agents, particularly those targeting receptors or enzymes where stereochemistry is critical for activity.[15]
Safety and Handling
While N,N-dimethylaspartic acid is not considered acutely toxic, proper laboratory safety protocols are essential. Based on data from related compounds, the following precautions should be observed.[16][17][18]
| Hazard Category | Description and Precautionary Measures |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[1] Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse thoroughly with water.[17] |
| Respiratory Irritation | May cause respiratory irritation.[1] Use only in a well-ventilated area or under a fume hood. Avoid breathing dust. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[16] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |
Self-Validating System : Always handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Work in a chemical fume hood to avoid inhalation of fine powders. An emergency eyewash and shower should be readily accessible.
Conclusion
N,N-dimethylaspartic acid represents a potent and versatile tool for the modern synthetic chemist. Its value lies not in a single function, but in the synergistic interplay of its chiral center, tertiary amine, and dicarboxylic acid groups. By understanding the fundamental principles of its reactivity, researchers can harness DM-Asp to serve as a highly effective chiral ligand for asymmetric catalysis or as a reliable chiral auxiliary. As the demand for enantiomerically pure pharmaceuticals and complex molecules grows, the strategic application of such multifunctional building blocks will undoubtedly become increasingly vital.
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